molecular formula C17H10Cl3N5 B2742747 N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-63-9

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2742747
CAS No.: 890897-63-9
M. Wt: 390.65
InChI Key: XVYQXFUIOSOHFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, with chlorophenyl groups attached. The chlorine atoms on the phenyl rings would make these regions of the molecule more electronegative .


Chemical Reactions Analysis

As a complex organic molecule, “N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could potentially undergo a variety of chemical reactions. The presence of the amine group and the chlorine atoms on the phenyl rings could make it reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the chlorine atoms and the amine group could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has shown various methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. One study detailed the synthesis, characterization, and crystal study of pyrazole derivatives, highlighting the utility of armed pyrazoles in studying biological activities against cancer and microbes (Titi et al., 2020).

Biological Activities

  • Antimicrobial and Anticancer Agents : Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than doxorubicin, a reference drug, and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

  • Insecticidal and Antibacterial Potential : Synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential was conducted, showing promising results against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Chemical Properties and Applications

  • Crystal Structure Analysis : Studies have also focused on the crystal structure analysis of pyrazolo[3,4-d]pyrimidine derivatives, providing insights into their chemical properties and potential applications in designing new compounds with targeted biological activities (Liu et al., 2016).

  • Antitumor Activity : The synthesis and antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives have been explored, with compounds showing marked inhibition against human cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2020).

Future Directions

The study of complex organic compounds like “N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5/c18-10-2-1-3-11(6-10)24-16-13-8-23-25(17(13)22-9-21-16)12-4-5-14(19)15(20)7-12/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYQXFUIOSOHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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